molecular formula C14H22N2O2 B021777 rac Rivastigmine-d6 CAS No. 194930-04-6

rac Rivastigmine-d6

Cat. No. B021777
CAS RN: 194930-04-6
M. Wt: 256.37 g/mol
InChI Key: XSVMFMHYUFZWBK-LIJFRPJRSA-N
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Description

“rac Rivastigmine-d6” is a labelled racemic Rivastigmine . Rivastigmine is an orally active and potent cholinesterase (ChE) inhibitor . It inhibits butyrylcholinesterase (BChE) and acetylcholinesteras (AChE) with IC50s of 0.037 μM and 4.15 μM, respectively . Rivastigmine can pass the blood-brain barrier (BBB) .


Synthesis Analysis

The asymmetric total synthesis of (S)-rivastigmine has been achieved using direct asymmetric reductive amination as the key transformation in four steps . The route started with readily available and cheap m-hydroxyacetophenone, through esterification, asymmetric reductive amination, N-diphenylmethyl deprotection, and reductive amination, to provide the final (S)-rivastigmine .


Molecular Structure Analysis

The molecular formula of “rac Rivastigmine-d6” is C14H16D6N2O2 . The molecular weight is 256.37

Scientific Research Applications

Alzheimer’s Disease Treatment

Rivastigmine is a reversible cholinesterase inhibitor indicated for the treatment of all stages of Alzheimer’s disease (AD) . It has been used in research to understand its effects and efficacy in treating Alzheimer’s disease .

Transdermal Patch Formulation

Rivastigmine has been used in the development of transdermal patch formulations. These patches allow for smooth and continuous drug delivery, which can increase treatment compliance . A study was designed to evaluate the bioavailability and assess the bioequivalence of two rivastigmine transdermal patches at steady state .

Dementia Due to Parkinson’s Disease

Rivastigmine is also used for the research of dementia due to Parkinson’s disease . It can pass the blood-brain barrier (BBB), making it effective for neurological conditions .

Multi-Target Compounds for Alzheimer’s Disease

Novel Rivastigmine derivatives have been developed as promising multi-target compounds for potential treatment of Alzheimer’s disease . These hybrids conjugate the active moiety of the drug rivastigmine with 2 isomeric hydroxyphenylbenzimidazole units .

Inhibition of Cholinesterases

The Rivastigmine derivatives developed have shown to be better inhibitors of acetylcholinesterase than rivastigmine itself . This property is crucial in the treatment of Alzheimer’s disease .

Inhibition of Amyloid β-Peptide Aggregation

The Rivastigmine derivatives have also shown good capacity to inhibit self- and Cu (II)-induced Aβ aggregation and also to narrow amyloid fibrils . This property is important in the treatment of Alzheimer’s disease, as amyloid β-peptide aggregation is a key factor in the disease’s progression .

Antioxidant Activity

The Rivastigmine derivatives have demonstrated antioxidant activity . This property can be beneficial in the treatment of neurodegenerative diseases, as oxidative stress is often a contributing factor .

Neuroprotection

Some of the Rivastigmine derivatives can prevent the toxicity induced in SH-SY5Y cells by Aβ 42 and oxidative stress . This suggests a potential for neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases .

Mechanism of Action

Target of Action

Rac Rivastigmine-d6, a labelled racemic Rivastigmine , primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

Rac Rivastigmine-d6 acts as a potent cholinesterase inhibitor . It inhibits AChE and BChE, preventing the hydrolysis of acetylcholine . This results in an increased concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function .

Biochemical Pathways

Rac Rivastigmine-d6 affects the cholinergic pathway by increasing the levels of acetylcholine . It also modifies the α-secretase pathway, affecting the levels of shedding proteins . This leads to a shift in APP processing away from BACE1 and towards α-secretases , which precludes the generation of toxic Aβ and yields a neuroprotective and neurotrophic secreted sAPPα fragment .

Pharmacokinetics

Rac Rivastigmine-d6 is orally active and can pass the blood-brain barrier (BBB) , which allows it to exert its effects directly within the central nervous system. The total plasma clearance of Rivastigmine is approximately 130 l/h after a 0.2 mg intravenous dose and decreases to 70 l/h after a 2.7 mg intravenous dose . This is consistent with the nonlinear, overproportional pharmacokinetics of Rivastigmine due to saturation of its elimination .

Result of Action

The inhibition of AChE and BChE by Rac Rivastigmine-d6 leads to an increase in the concentration of acetylcholine, enhancing cholinergic neurotransmission . This results in improved cognitive function, particularly in patients with Alzheimer’s disease . Additionally, the modification of the α-secretase pathway leads to a decrease in the production of toxic Aβ .

Action Environment

Rac Rivastigmine-d6 is stable under normal environmental conditions

properties

IUPAC Name

[3-[1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVMFMHYUFZWBK-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Rivastigmine-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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